molecular formula C18H19N3O3 B12022109 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide CAS No. 359809-90-8

2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide

Cat. No.: B12022109
CAS No.: 359809-90-8
M. Wt: 325.4 g/mol
InChI Key: SMJDLRNOWKPZPL-XDHOZWIPSA-N
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Description

2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is an organic compound with a complex structure that includes an ethoxybenzylidene group, a hydrazino group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-methylphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in derivatives with different functional groups.

Scientific Research Applications

2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact molecular targets and pathways involved are subjects of ongoing research and may include enzymes, receptors, or other cellular components.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide include other hydrazone derivatives and compounds with similar structural motifs, such as:

  • 2-(2-(2-Methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
  • 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(4-chlorophenyl)-2-oxoacetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

359809-90-8

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N'-[(E)-(2-ethoxyphenyl)methylideneamino]-N-(4-methylphenyl)oxamide

InChI

InChI=1S/C18H19N3O3/c1-3-24-16-7-5-4-6-14(16)12-19-21-18(23)17(22)20-15-10-8-13(2)9-11-15/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+

InChI Key

SMJDLRNOWKPZPL-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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